molecular formula C15H9FO2 B1236906 Fluorophenindione CAS No. 52892-82-7

Fluorophenindione

Cat. No.: B1236906
CAS No.: 52892-82-7
M. Wt: 240.23 g/mol
InChI Key: HBAGMNYQKWJOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorophenindione (2-(4-fluorophenyl)-1,3-indandione) is an oral indanedione-class anticoagulant used primarily in thromboembolic disorder management. Its mechanism involves inhibiting vitamin K epoxide reductase, thereby suppressing the synthesis of clotting factors II, VII, IX, and X . This compound is metabolized hepatically and exhibits a plasma half-life of 8–12 hours, with peak anticoagulant effects observed within 24–48 hours post-administration .

Properties

CAS No.

52892-82-7

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

4-fluoro-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H9FO2/c16-11-8-4-7-10-13(11)15(18)12(14(10)17)9-5-2-1-3-6-9/h1-8,12H

InChI Key

HBAGMNYQKWJOMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)F

Synonyms

fluorophenindione

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Fluorine Substitution: The 4-fluorophenyl group in this compound enhances metabolic stability compared to non-fluorinated phenindione but increases hepatotoxicity due to reactive metabolite formation .
  • Indanedione vs. Coumarin: Indanediones (e.g., this compound, phenindione) exhibit faster onset but higher immunogenicity than coumarins (e.g., warfarin) .
2.2 Pharmacokinetic Comparisons

Pharmacokinetic parameters highlight differences in bioavailability and elimination:

Parameter This compound Warfarin Phenindione
Bioavailability 85–90% >95% 70–80%
Half-life (hours) 8–12 20–60 5–8
Protein Binding 98% 99% 95%
Primary Metabolism Hepatic (CYP2C9) Hepatic (CYP2C9) Hepatic (CYP3A4)

Key Findings :

  • Shorter Half-life : this compound’s shorter half-life necessitates daily dosing but allows quicker dose adjustments compared to warfarin .
  • CYP2C9 Dependency : Both this compound and warfarin rely on CYP2C9 for metabolism, increasing susceptibility to drug interactions (e.g., with NSAIDs) .

Key Findings :

  • Efficacy : this compound’s efficacy is comparable to warfarin but inferior in long-term prophylaxis due to toxicity limitations .
  • Safety : Phenindione and this compound share high hypersensitivity risks (e.g., rash, nephritis), likely due to indanedione-specific hapten formation .

Discussion

This compound occupies a niche in anticoagulation therapy due to its rapid onset but is overshadowed by warfarin’s superior safety profile. Structural fluorination improves stability but introduces metabolic liabilities absent in coumarins. Future research should focus on:

Developing safer indanedione derivatives with reduced immunogenicity.

Investigating this compound’s utility in patients with warfarin resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.